molecular formula C14H13N3O2 B3058850 N-(2-(Hydrazinecarbonyl)phenyl)benzamide CAS No. 92166-40-0

N-(2-(Hydrazinecarbonyl)phenyl)benzamide

Cat. No.: B3058850
CAS No.: 92166-40-0
M. Wt: 255.27 g/mol
InChI Key: XBIZTRSBGPDMHQ-UHFFFAOYSA-N
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Description

N-(2-(Hydrazinecarbonyl)phenyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Hydrazinecarbonyl)phenyl)benzamide typically involves the reaction of anthranilic acid with benzoyl chloride in the presence of a basic catalyst such as pyridine at room temperature. This reaction proceeds through the formation of an intermediate, which subsequently undergoes further reactions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Hydrazinecarbonyl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is used as a precursor in the synthesis of various organic compounds.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating biochemical pathways .

Medicine: this compound and its derivatives have shown promise in medicinal chemistry. They are being explored for their potential as anticancer agents, given their ability to inhibit the growth of certain cancer cell lines .

Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(Hydrazinecarbonyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction disrupts biochemical pathways, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

  • N-(2-(2-Benzylidenehydrazinecarbonyl)phenyl)benzamide
  • N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide
  • 4-Chloro-N-(2-(2-(2-Hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzene sulfonamide

Comparison: N-(2-(Hydrazinecarbonyl)phenyl)benzamide is unique due to its specific hydrazinecarbonyl and benzamide functional groups. Compared to similar compounds, it exhibits distinct reactivity and biological activity. For instance, its derivatives have shown higher activity in inhibiting the growth of certain cancer cell lines compared to other related compounds .

Properties

CAS No.

92166-40-0

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]benzamide

InChI

InChI=1S/C14H13N3O2/c15-17-14(19)11-8-4-5-9-12(11)16-13(18)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,18)(H,17,19)

InChI Key

XBIZTRSBGPDMHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN

92166-40-0

sequence

X

Origin of Product

United States

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